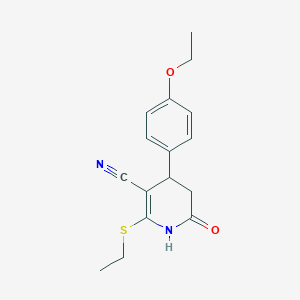

4-(4-ethoxyphenyl)-2-(ethylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

Beschreibung

The compound 4-(4-ethoxyphenyl)-2-(ethylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile features a tetrahydropyridine core substituted with an electron-donating 4-ethoxyphenyl group at position 4, an ethylsulfanyl (ethylthio) group at position 2, and a nitrile group at position 2. The ethoxy group (–OCH₂CH₃) enhances lipophilicity and may influence metabolic stability, while the ethylsulfanyl (–SCH₂CH₃) contributes to moderate electron-donating effects and steric bulk.

Eigenschaften

IUPAC Name |

4-(4-ethoxyphenyl)-6-ethylsulfanyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-3-20-12-7-5-11(6-8-12)13-9-15(19)18-16(21-4-2)14(13)10-17/h5-8,13H,3-4,9H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJRSYJSIOTULO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxyphenyl)-2-(ethylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxybenzaldehyde with ethyl mercaptan in the presence of a base to form the corresponding thioether. This intermediate is then subjected to cyclization with malononitrile under basic conditions to form the tetrahydropyridine ring. The final step involves oxidation to introduce the carbonitrile group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of catalysts and optimized reaction conditions can also enhance the scalability of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-ethoxyphenyl)-2-(ethylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonitrile group can be reduced to form primary amines.

Substitution: The ethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated or nitrated derivatives of the ethoxyphenyl group.

Wissenschaftliche Forschungsanwendungen

4-(4-ethoxyphenyl)-2-(ethylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

Wirkmechanismus

The mechanism of action of 4-(4-ethoxyphenyl)-2-(ethylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The ethylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The carbonitrile group can form hydrogen bonds with biological targets, enhancing its binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on the Aromatic Ring

4-(4-Cyanophenyl) Derivatives

- Example: 2-((Cyanomethyl)thio)-4-(4-cyanophenyl)-6-oxo-1,4,5,6-tetrahydropyrimidine-5-carbonitrile (Compound 3, ) The 4-cyanophenyl group (–C₆H₄–CN) is strongly electron-withdrawing, contrasting with the electron-donating 4-ethoxyphenyl group. This difference impacts electronic density on the pyridine/pyrimidine core, altering reactivity in alkylation or cyclization reactions .

Halogen-Substituted Derivatives

- Example: 5-Acetyl-2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile (CSD: YAXQAT, ) The 4-bromophenyl group (–C₆H₄–Br) provides electron-withdrawing effects and increased molecular weight, which may influence crystallinity and intermolecular halogen bonding . Compared to the ethoxy group, bromine’s electronegativity could reduce electron density at the pyridine ring, affecting electrophilic substitution patterns .

Methoxy vs. Ethoxy Groups

- However, both groups donate electrons via resonance, stabilizing the aromatic system .

Variations in Thio/Sulfanyl Substituents

Methylthio vs. Ethylsulfanyl

- The nitro group (–NO₂) at the 3-position of the phenyl ring introduces strong electron-withdrawing effects, contrasting with the ethoxy group’s electron-donating nature .

Trifluoromethyl and Chlorophenyl Derivatives

Heterocyclic and Pharmacological Modifications

- Example: (4E)-4-{[(3-Chlorophenyl)amino]methylidene}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile (CAS 866142-91-8, ) The chlorophenylamino group introduces a hydrogen-bond donor (–NH–), enabling interactions with biological targets such as enzymes or receptors. This contrasts with the non-polar ethylsulfanyl group in the target compound .

Data Tables: Key Structural and Functional Comparisons

Table 1: Substituent Effects on Pyridine Core

Table 2: Pharmacokinetic and Physicochemical Properties

| Compound | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Metabolic Stability |

|---|---|---|---|---|

| Target Compound | 2.8 | 1 (NH) | 4 (O, S, CN) | Moderate |

| 4-(4-Cyanophenyl) Derivative (3) | 1.5 | 1 (NH) | 6 (O, S, 2×CN) | Low (due to –CN) |

| 6-(4-Chlorophenyl) Derivative (CAS 338963-45-4) | 3.2 | 0 | 4 (Cl, S, CN) | High (due to –CF₃) |

Biologische Aktivität

The compound 4-(4-ethoxyphenyl)-2-(ethylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a member of the tetrahydropyridine class, which has been studied for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The chemical structure of 4-(4-ethoxyphenyl)-2-(ethylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 299.38 g/mol

Antioxidant Activity

Research indicates that compounds in the tetrahydropyridine class exhibit significant antioxidant properties. The antioxidant activity is attributed to the presence of the carbonitrile and ethoxy groups, which enhance electron donation capabilities. This property is essential for mitigating oxidative stress in biological systems.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant activities, this compound has shown potential anti-inflammatory effects. Studies have indicated that it may inhibit the production of pro-inflammatory cytokines.

| Cytokine | Effect |

|---|---|

| TNF-alpha | Decreased secretion in treated cells |

| IL-6 | Inhibition of expression |

The biological activity of 4-(4-ethoxyphenyl)-2-(ethylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is believed to involve multiple mechanisms:

- Radical Scavenging : The presence of electron-donating groups allows the compound to neutralize free radicals.

- Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways and microbial growth.

- Cell Signaling Modulation : The compound could modulate signaling pathways related to inflammation and oxidative stress.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Neuroprotective Effects : A study conducted on neuroblastoma cells indicated that the compound could protect against neurotoxic damage induced by oxidative stress.

- Cancer Research : Preliminary findings suggest that it may induce apoptosis in cancer cell lines through mitochondrial pathway activation.

Q & A

Q. What are the recommended synthetic routes for preparing 4-(4-ethoxyphenyl)-2-(ethylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile?

The compound can be synthesized via condensation and cyclization reactions. A common approach involves reacting substituted aldehydes (e.g., 4-ethoxybenzaldehyde) with thiourea derivatives and ethyl acetoacetate under acidic conditions, followed by functionalization of the sulfanyl group. Catalysts such as palladium or copper may enhance cyclization efficiency . Alternative methods include the Biginelli reaction, which facilitates one-pot synthesis of pyrimidine derivatives by condensing aldehydes, β-ketoesters, and thioureas .

Q. How can the crystal structure of this compound be elucidated?

Single-crystal X-ray diffraction (XRD) is the gold standard for structural determination. For example, analogous pyridine-3-carbonitrile derivatives have been resolved using XRD to analyze bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding and π-π stacking). Crystallization in ethanol or toluene is often employed to obtain high-quality crystals .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm substituent positions and electronic environments. The ethoxy group typically shows a triplet near δ 1.3 ppm (CH₃) and a quartet near δ 4.0 ppm (CH₂).

- IR : Stretching frequencies for C≡N (~2200 cm⁻¹) and C=O (~1700 cm⁻¹) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What are the potential biological activities of this compound?

Dihydropyridine derivatives are known for calcium channel modulation, antimicrobial, and anticancer properties. While direct data on this compound is limited, structural analogs exhibit activity against fungal pathogens and tumor cell lines. Preliminary assays (e.g., MTT for cytotoxicity) are recommended to explore bioactivity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and electronic properties?

Density Functional Theory (DFT) calculations optimize molecular geometry and predict frontier molecular orbitals (HOMO-LUMO gaps), which correlate with reactivity. For example, studies on ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate used DFT to analyze charge distribution and nucleophilic attack sites, guiding synthetic modifications .

Q. What catalytic strategies improve yield in large-scale synthesis?

Palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates minimizes hazardous gas handling. Copper(I) iodide catalyzes C–S bond formation for the ethylsulfanyl group. Solvent optimization (e.g., DMF vs. toluene) and microwave-assisted synthesis can enhance reaction rates and purity .

Q. How do substituents (e.g., ethoxy vs. methyl) influence crystal packing and solubility?

Comparative XRD studies show that bulkier substituents (e.g., 4-propoxyphenyl) reduce crystal symmetry and increase solubility in polar solvents. Ethoxy groups enhance π-π interactions in the solid state, while ethylsulfanyl groups introduce hydrophobic domains .

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?

Dynamic effects like tautomerism or rotamer interconversion may cause unexpected splitting. Variable-temperature NMR or 2D-COSY experiments clarify exchange processes. For example, dihydropyridine ring puckering can lead to distinct proton environments .

Q. What strategies validate the compound’s stability under physiological conditions?

Q. How can structure-activity relationships (SAR) guide derivative design?

Replace the ethoxy group with electron-withdrawing substituents (e.g., Cl, CF₃) to enhance electrophilicity. Modify the sulfanyl group to sulfonyl for improved solubility. Biological testing of analogs (e.g., 4-(2,4-dichlorophenyl) derivatives) identifies key pharmacophores .

Methodological Tables

Table 1: Key XRD Parameters for Analogous Carbonitriles

| Compound | Space Group | Bond Length (C≡N, Å) | Intermolecular Interactions | Reference |

|---|---|---|---|---|

| 2-Ethoxy-4-(4-methylphenyl) derivative | P 1 | 1.15 | C–H···O, π-π stacking | |

| 4-(2-Fluorophenyl) derivative | P2₁/c | 1.16 | C–H···F, C–H···π |

Table 2: Catalytic Systems for Cyclization Reactions

| Catalyst | Solvent | Yield (%) | Reaction Time (h) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | DMF | 82 | 12 | |

| CuI | Toluene | 75 | 8 |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.